Cas no 108307-56-8 (3-(Trifluoromethoxy)phenylacetonitrile)

3-(Trifluoromethoxy)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethoxy)phenylacetonitrile
- 3-(Trifluoromethoxy)-benzyl cyanide
- 3-(TRIFLUOROMETHOXY)BENZYL CYANIDE
- 2-[3-(trifluoromethoxy)phenyl]acetonitrile
- 3-Trifluoromethoxybenzyl cyanide
- 3-TriflnoroMethoxybenzyl cyanide
- 3-Triflnoromethoxyphenylacetonitrile
- 3-(trifluoromethoxy)-Benzeneacetonitrile
- 2-(3-(trifluoroMethoxy)phenyl)acetonitrile
- 2-[3-(trifluoroMethoxy)phenyl]ethanenitrile
- 3-(Trifluoromethoxy)phenylacetonitrile98%
- 3-(Trifluoromethoxy)phenylacetonitrile 98%
- (3-Trifluoromethoxyphenyl)acetonitrile
- WZLPHJZVNJXHPV-UHFFFAOYSA-N
- 3-Trifluoromethoxyphenylacetonitrile
- Benzeneacetonitrile, 3-(trifluoromethoxy)-
- 3-trifluoromethoxybenzylcyanide
- PC7440G
- ZI
- J-511011
- DTXSID20333746
- 108307-56-8
- EN300-260066
- NWGAHTVSQUNSMK-UHFFFAOYSA-N
- PS-8202
- CS-0059233
- A801841
- SCHEMBL102840
- CK1024
- MFCD00061272
- FT-0613908
- AKOS015853154
- SY109345
-
- MDL: MFCD00061272
- インチ: 1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
- InChIKey: WZLPHJZVNJXHPV-UHFFFAOYSA-N
- SMILES: FC(OC1=C([H])C([H])=C([H])C(C([H])([H])C#N)=C1[H])(F)F
計算された属性
- 精确分子量: 201.04000
- 同位素质量: 201.040148
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 33
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 1.289
- ゆうかいてん: No data available
- Boiling Point: 224.2±35.0 °C at 760 mmHg
- フラッシュポイント: 89.4±25.9 °C
- Refractive Index: 1.448
- PSA: 33.02000
- LogP: 2.65128
- Solubility: 水に溶けない
3-(Trifluoromethoxy)phenylacetonitrile Security Information
- Signal Word:warning
- 危害声明: Toxic
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- Risk Phrases:R20/21/22; R36/38
- 安全术语:6.1
- Packing Group:III
- HazardClass:6.1
- 包装グループ:III
- 储存条件:Ambient temperatures.
3-(Trifluoromethoxy)phenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Trifluoromethoxy)phenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3777248-25g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 98% | 25g |
RMB 1102.40 | 2025-02-20 | |
ChemScence | CS-0059233-5g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 99.39% | 5g |
$65.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129873-10g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 97% | 10g |
¥448.00 | 2024-08-09 | |
Enamine | EN300-260066-2.5g |
2-[3-(trifluoromethoxy)phenyl]acetonitrile |
108307-56-8 | 95% | 2.5g |
$36.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129873-25g |
(3-Trifluoromethoxyphenyl)acetonitrile |
108307-56-8 | 97% | 25g |
¥960.00 | 2024-08-09 | |
Enamine | EN300-260066-0.1g |
2-[3-(trifluoromethoxy)phenyl]acetonitrile |
108307-56-8 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19088-1g |
3-(Trifluoromethoxy)phenylacetonitrile, 97% |
108307-56-8 | 97% | 1g |
¥1267.00 | 2023-03-01 | |
TRC | T797023-50mg |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
Fluorochem | 007565-5g |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 97% | 5g |
£161.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP232-1g |
3-(Trifluoromethoxy)phenylacetonitrile |
108307-56-8 | 97% | 1g |
¥204.0 | 2022-02-28 |
3-(Trifluoromethoxy)phenylacetonitrile 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-(Trifluoromethoxy)phenylacetonitrileに関する追加情報
3-(Trifluoromethoxy)phenylacetonitrile: A Versatile Compound in Pharmaceutical and Chemical Research
3-(Trifluoromethoxy)phenylacetonitrile (CAS No. 108307-56-8) is a multifunctional compound that has garnered significant attention in the fields of pharmaceutical and chemical research due to its unique chemical structure and potential applications. This compound, also known as 3-(trifluoromethoxy)phenylacetonitrile, is characterized by the presence of a trifluoromethoxy group and a cyano group, which confer it with distinct chemical properties and reactivity.
The trifluoromethoxy group is a versatile functional group that has been extensively studied for its ability to modulate the physicochemical properties of organic molecules. In particular, this group can enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates, making it an attractive moiety in drug design and development. The cyano group, on the other hand, is known for its high reactivity and ability to undergo various chemical transformations, such as reduction to form amine derivatives or hydrolysis to produce carboxylic acids.
Recent studies have highlighted the potential of 3-(trifluoromethoxy)phenylacetonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antitumor activity against several cancer cell lines. The researchers found that the trifluoromethoxy group played a crucial role in enhancing the cytotoxicity of the compounds, while the cyano group provided additional reactivity for further functionalization.
In another study, researchers from the University of California explored the use of 3-(trifluoromethoxy)phenylacetonitrile as a building block in the synthesis of novel antiviral agents. The team successfully synthesized a series of derivatives with improved antiviral activity against influenza virus. The trifluoromethoxy group was found to enhance the binding affinity of the compounds to viral targets, while the cyano group facilitated the optimization of pharmacokinetic properties.
Beyond its applications in pharmaceutical research, 3-(trifluoromethoxy)phenylacetonitrile has also found utility in materials science and organic synthesis. Its unique combination of functional groups makes it an excellent starting material for the preparation of advanced materials with tailored properties. For example, researchers at MIT have utilized this compound in the synthesis of conductive polymers with enhanced thermal stability and mechanical strength.
The synthesis of 3-(trifluoromethoxy)phenylacetonitrile typically involves several steps, including the introduction of the trifluoromethoxy group and the formation of the cyano functionality. One common synthetic route involves the reaction of 3-hydroxybenzonitrile with triflic anhydride in the presence of a base, followed by hydrolysis to form the desired product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, 3-(trifluoromethoxy)phenylacetonitrile should be managed with care due to its reactivity and potential for forming hazardous by-products during chemical reactions. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.
Overall, 3-(trifluoromethoxy)phenylacetonitrile (CAS No. 108307-56-8) represents a valuable compound with diverse applications in pharmaceutical research, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further exploration and development in these fields.
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